1-Methylpiperidin-4-ol (also known as N-Methyl-4-piperidinol) is a chemical compound with the formula C6H13NO. It is a colorless liquid with a slightly amine-like odor []. While not a naturally occurring compound, 1-Methylpiperidin-4-ol has gained interest in scientific research for several potential applications.
1-Methylpiperidin-4-ol, also known as 4-hydroxy-N-methylpiperidine, is an organic compound with the molecular formula C6H13NO and a CAS Registry Number of 106-52-5. It features a piperidine ring with a hydroxyl group at the fourth position and a methyl group at the nitrogen atom. This compound is characterized by its moderate polarity due to the presence of the hydroxyl group, which influences its solubility and reactivity in various chemical environments .
1-Methylpiperidin-4-ol can undergo several chemical transformations:
1-Methylpiperidin-4-ol has been identified as a biochemical reagent with potential applications in life sciences. It serves as a reactant in synthesizing various kinase inhibitors, including those targeting CaMKII, VEGFR, and FGFR. Additionally, it is involved in developing antitumor agents by optimizing the novobiocin scaffold and is noted for its role in synthesizing histamine H4 receptor antagonists .
The synthesis of 1-methylpiperidin-4-ol can be achieved through several methods:
This compound is utilized in various fields:
Studies indicate that 1-methylpiperidin-4-ol interacts with various biochemical pathways, particularly those involving kinase activity. Its structural properties allow it to influence enzyme kinetics and receptor binding affinities, making it a valuable tool for pharmacological research and drug development .
Several compounds share structural similarities with 1-methylpiperidin-4-ol. Here are some notable examples:
These compounds highlight the unique properties of 1-methylpiperidin-4-ol, particularly its balance of hydrophilicity and hydrophobicity due to both the piperidine ring and hydroxyl group.
The synthesis of 1-methylpiperidin-4-ol typically begins with readily available piperidine precursors. Two principal routes dominate industrial and laboratory settings:
Reduction of 4-Oxopiperidine Derivatives:
Sodium borohydride-mediated reduction of methyl 4-oxopiperidine-1-carboxylate in methanol at 0°C yields 4-hydroxypiperidine-1-carboxylic acid methyl ester with 44% efficiency after purification [2]. This method benefits from mild conditions but requires careful control of stoichiometry to minimize over-reduction byproducts.
Catalytic Hydrogenation:
Palladium on carbon (Pd/C) under hydrogen pressure (50 psi) selectively reduces nitro intermediates to amines, preserving the piperidine ring’s integrity [7]. For example, hydrogenation of 4-nitropiperidine derivatives avoids side reactions such as ring-opening, achieving yields exceeding 80% in optimized setups.
Anodic Oxidation:
Electrochemical methods enable regioselective functionalization. Anodic methoxylation of carbamates followed by hydrolysis generates 4-hydroxypiperidine derivatives, albeit with moderate yields (50–60%) [6].
Table 1: Comparison of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Borohydride Reduction | NaBH₄, MeOH, 0°C | 44 | Mild, no specialized equipment |
| Catalytic Hydrogenation | Pd/C, H₂ (50 psi) | >80 | High selectivity, scalable |
| Anodic Oxidation | Electrolysis, MeOH, H₂O | 50–60 | Regioselective, green chemistry |
One-pot syntheses streamline the production of 1-methylpiperidin-4-ol derivatives by combining multiple steps without intermediate isolation:
Michael Addition-Hemiaminalization Cascade:
A stereoselective one-pot reaction involving aliphatic aldehydes and cyanoacrylamides proceeds via organocatalytic Michael addition, followed by intramolecular hemiaminalization. Subsequent reduction with sodium borohydride furnishes 2-piperidinones with three contiguous chiral centers in 95% yield and 99% enantiomeric excess [3].
Suzuki–Miyaura Coupling/Hydrogenation:
Palladium-catalyzed coupling of aryl halides with boronic acids, followed by in situ hydrogenation, converts pyridine intermediates into piperidines. For instance, 2,4-dichloropyridine derivatives undergo coupling and reduction to yield 4-aryl-1-methylpiperidin-4-ol analogs with 85% efficiency [7].
The Mitsunobu reaction enables etherification of 1-methylpiperidin-4-ol’s hydroxyl group, critical for constructing neurologically active agents:
Ether Synthesis:
N-Boc-4-hydroxypiperidine reacts with alcohols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form alkyl ethers. For example, coupling with benzyl alcohol produces N-Boc-4-benzyloxypiperidine in 78% yield [4].
Protecting Group Strategies:
Boc protection of the piperidine nitrogen prior to Mitsunobu reactions prevents undesired side reactions, enhancing regioselectivity. Deprotection with trifluoroacetic acid restores the free amine for further functionalization [4].
Regioselective substitution at the piperidine ring’s 2- or 6-positions is achievable through strategic intermediate design:
Silyl-Directed Substitution:
Introducing trialkylsilyl groups at C-3 or C-5 of 2,4-dihalopyridines reroutes nucleophilic attack to the 6- or 2-position. For example, 2,4-difluoropyridine modified with a trimethylsilyl group at C-3 undergoes selective displacement of the C-6 fluoride by amines, yielding 6-substituted piperidines [8].
Halogen Exchange:
Treatment of 4-chloro-1-methylpiperidine with potassium iodide in acetone replaces chlorine with iodine, facilitating subsequent cross-coupling reactions. This approach is pivotal for introducing aryl or heteroaryl groups at the 4-position [8].
Transition metals enable diverse functionalizations of 1-methylpiperidin-4-ol:
Palladium-Catalyzed Coupling:
Suzuki–Miyaura cross-coupling of 4-bromo-1-methylpiperidine with arylboronic acids installs aromatic groups at the 4-position. Using Pd(PPh₃)₄ and cesium carbonate in toluene/water, biaryl piperidines form in 70–90% yield [7].
Rhodium-Mediated Hydrogenation:
Rhodium catalysts (e.g., Rh/C) reduce pyridine derivatives to piperidines under milder conditions (25°C, 1 atm H₂) than palladium, minimizing hydrodefluorination in fluorinated substrates [7].
Raney Nickel Reductions:
Partial hydrogenation of pyridinium salts with Raney nickel selectively yields tetrahydropyridine intermediates, which are further reduced to piperidines. This method is instrumental in synthesizing alkaloids such as (+)-sedacryptine [7].
Table 2: Metal Catalysts in Piperidine Functionalization
| Catalyst | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Pd/C | Hydrogenation | H₂ (50 psi), EtOH | 85 |
| Rh/C | Hydrodefluorination | H₂ (1 atm), RT | 75 |
| Raney Ni | Partial Hydrogenation | H₂ (30 psi), MeOH | 65 |
1-Methylpiperidin-4-ol serves as a crucial pharmacophore in contemporary drug development, contributing essential structural elements that facilitate specific protein-ligand interactions. The piperidine ring system provides a conformationally constrained framework that positions functional groups in optimal spatial arrangements for target binding [1] . The hydroxyl group at the 4-position functions as both a hydrogen bond donor and acceptor, enabling critical interactions with amino acid residues in enzyme active sites and receptor binding pockets [3] [4]. The N-methylation enhances the compound's lipophilicity while maintaining sufficient polarity for membrane permeation and target selectivity .
The pharmacophore's effectiveness stems from its ability to mimic natural ligand structures while providing enhanced metabolic stability compared to endogenous compounds. Studies have demonstrated that the piperidine scaffold can effectively replace physiological substrates in enzyme-inhibitor interactions, particularly in kinase inhibition where the hydroxyl group forms hydrogen bonds with key residues in the hinge region [6] [7]. The methyl substitution at the nitrogen atom contributes to improved binding kinetics by reducing the basicity of the nitrogen while maintaining favorable electrostatic interactions with negatively charged protein regions [8].
The versatility of 1-methylpiperidin-4-ol as a synthetic building block is exemplified by its extensive use in the construction of complex pharmaceutical molecules. The compound's hydroxyl group serves as a nucleophilic center for etherification reactions, enabling the attachment of diverse aromatic and aliphatic moieties through Mitsunobu reactions and other coupling procedures [1] [9]. This synthetic accessibility has made it a preferred starting material for the development of kinase inhibitors, where the piperidinol core is frequently incorporated into larger molecular frameworks to achieve desired selectivity profiles [10] [11].
The modular nature of the 1-methylpiperidin-4-ol scaffold allows for systematic structure-activity relationship studies through the introduction of various substituents at strategic positions. The compound's synthetic utility is further enhanced by its compatibility with multiple reaction conditions, including palladium-catalyzed cross-coupling reactions, reductive amination procedures, and heterocyclic ring formation reactions [13]. These synthetic pathways have been successfully employed in the preparation of clinical candidates targeting diverse therapeutic areas, from oncology to neuroscience [14] [15].
Systematic optimization of the piperidinol scaffold has revealed critical insights into the relationship between molecular structure and biological activity. Modifications to the piperidine ring conformation significantly influence target binding affinity and selectivity profiles [3] . The chair conformation of the six-membered ring positions the hydroxyl group in either equatorial or axial orientations, with the equatorial position generally favored for optimal hydrogen bonding interactions with target proteins [6] [16].
Substitution patterns around the piperidine ring have profound effects on pharmacological activity. The introduction of methyl groups at the 2-, 3-, or 4-positions creates additional steric bulk that can enhance selectivity between closely related targets [17]. Studies with opioid receptor ligands have demonstrated that the presence of both 3-methyl and 4-methyl substituents on the piperidine ring results in more potent antagonists compared to analogues lacking these modifications [17]. The spatial arrangement of these substituents influences the overall molecular geometry and consequently affects the binding mode within protein active sites .
Comprehensive binding mode analysis has elucidated the molecular mechanisms underlying the pharmacological activity of 1-methylpiperidin-4-ol derivatives. X-ray crystallographic studies of protein-ligand complexes have revealed that the piperidine nitrogen typically forms ionic interactions with acidic residues, while the hydroxyl group participates in hydrogen bonding networks with polar amino acids [7] [18]. The methyl substitution at the nitrogen creates a hydrophobic pocket that can accommodate complementary protein regions, enhancing binding affinity through van der Waals interactions [4].
Molecular docking studies have provided detailed insights into the binding orientations of piperidinol-containing compounds within various enzyme active sites. The flexible nature of the piperidine ring allows for conformational adaptation to different binding environments, with the hydroxyl group serving as an anchor point for stable complex formation [19] [20]. Nuclear magnetic resonance spectroscopy has confirmed the solution-state binding modes predicted by computational modeling, validating the proposed interaction patterns between the scaffold and target proteins [21].
The binding kinetics of 1-methylpiperidin-4-ol derivatives are influenced by the specific substitution pattern and the nature of the target protein. Compounds designed to mimic the levocetirizine binding mode have demonstrated extended residence times at histamine receptors, attributed to the carboxylic acid groups that interact with the phosphate pocket residues [4]. These structure-kinetic relationships provide valuable guidance for the design of next-generation inhibitors with improved therapeutic profiles [22].
Fragment-based drug design (FBDD) has emerged as a powerful strategy for utilizing 1-methylpiperidin-4-ol as a starting point for lead compound development. The compound's favorable physicochemical properties, including appropriate molecular weight, polar surface area, and lipophilicity, make it an ideal fragment for screening against diverse protein targets [23] [24]. The systematic approach of fragment growing, linking, and merging has been successfully applied to develop potent inhibitors from piperidinol-containing fragments [25] [26].
The fragment screening of 1-methylpiperidin-4-ol derivatives has consistently yielded hit rates exceeding 15% against therapeutically relevant targets, demonstrating the scaffold's broad applicability in drug discovery [27]. The compound's ability to form multiple intermolecular interactions while maintaining drug-like properties has made it a preferred choice for fragment libraries targeting challenging protein classes, including protein-protein interactions and allosteric binding sites [23] [22].
Dynamic combinatorial chemistry approaches have been combined with fragment-based design to create libraries of 1-methylpiperidin-4-ol derivatives with enhanced binding affinities. The reversible nature of acylhydrazone formation has enabled the in situ generation and screening of piperidinol-containing compounds, leading to the identification of selective enzyme inhibitors with improved potency compared to the parent fragment [24]. These methodologies have proven particularly effective in targeting metabolic enzymes and G-protein coupled receptors [28] [22].
The receptor targeting applications of 1-methylpiperidin-4-ol span multiple therapeutic areas, with particular success in the development of kinase inhibitors and G-protein coupled receptor modulators. The compound's structural features enable selective interactions with specific receptor subtypes through exploiting subtle differences in binding site architectures [1] [29]. The development of receptor-selective compounds has been facilitated by structure-based design approaches that optimize the piperidinol scaffold for individual target proteins [6] [7].
Kinase-targeting strategies have leveraged the hydroxyl group of 1-methylpiperidin-4-ol to form critical hydrogen bonds with hinge region residues, while the piperidine nitrogen provides additional electrostatic stabilization [10] [11]. The methyl substitution contributes to selectivity by occupying hydrophobic pockets that vary between kinase subfamilies. These design principles have been successfully applied to develop inhibitors of calcium/calmodulin-dependent protein kinase II, vascular endothelial growth factor receptors, and fibroblast growth factor receptors.
G-protein coupled receptor targeting has utilized the conformational flexibility of the piperidinol scaffold to achieve optimal binding geometries within diverse receptor binding sites. The compound's ability to participate in both hydrogen bonding and hydrophobic interactions has enabled the development of modulators for histamine receptors, muscarinic receptors, and opioid receptors [1] [17]. The systematic modification of the scaffold has yielded compounds with improved selectivity profiles and enhanced therapeutic indices.
| Application Area | Therapeutic Target | Role of 1-Methylpiperidin-4-ol | Mechanism of Action |
|---|---|---|---|
| Novobiocin Scaffold Optimization | Hsp90 (Heat Shock Protein 90) | Synthetic Building Block | Disrupts Hsp90-client protein interactions |
| Histamine H4 Receptor Antagonists | Histamine H4 Receptor | Rigidifying Ring Substituent | Blocks histamine-induced responses |
| CaMKII Inhibitors | Calcium/Calmodulin-Dependent Protein Kinase II | Pharmacophore Component | Inhibits kinase autophosphorylation |
| VEGFR Kinase Inhibitors | Vascular Endothelial Growth Factor Receptor | Synthetic Precursor | Competes with ATP binding |
| FGFR Kinase Inhibitors | Fibroblast Growth Factor Receptor | Scaffold Building Block | Blocks receptor tyrosine kinase activity |
| Phosphoinositide-3-kinase Inhibitors | PI3K Signaling Pathway | Molecular Framework | Inhibits downstream signaling cascades |
| Protein Lysine Methyltransferase G9a Inhibitors | Histone Methyltransferase | Chemical Intermediate | Prevents histone methylation |
| Sphingosine Kinase 1 Inhibitors | Sphingosine Kinase 1 | Structural Component | Competes with sphingosine substrate |
| Antitubercular Agents | Mycobacterial NAT Enzymes | Piperidinol Scaffold | Covalent enzyme modification |
| Muscarine Receptor Modulators | Muscarinic Acetylcholine Receptors | Ether Linkage Partner | Modulates receptor activation |
| Opioid Receptor Ligands | Mu, Delta, Kappa Opioid Receptors | Hydroxyl Group Provider | Blocks endogenous ligand binding |
| Antifungal/Antibacterial Agents | Fungal/Bacterial Cell Wall Synthesis | Lipophilicity Modifier | Disrupts cellular metabolism |
| Structural Modification | Effect on Biological Activity | Pharmacological Impact | Optimization Strategy |
|---|---|---|---|
| N-Methylation | Increases binding affinity to target receptors | Enhanced receptor binding kinetics | Systematic N-substitution screening |
| Hydroxyl Group Position | Critical for hydrogen bonding interactions | Improved hydrogen bond donor capacity | Hydroxyl group positional scanning |
| Piperidine Ring Conformation | Determines spatial orientation of substituents | Optimized pharmacophore presentation | Conformational analysis and modeling |
| Aromatic Ring Substitution | Modulates selectivity and potency | Target-specific interactions | Structure-based drug design |
| Alkyl Chain Length | Affects membrane permeability and metabolism | Balanced ADMET properties | Lipophilicity optimization |
| Stereochemical Configuration | Influences enantiomer-specific binding | Stereoselective biological responses | Chiral synthesis and resolution |
| Ether Linkage Formation | Enables covalent attachment to pharmacophores | Extended residence time at target | Linker design and SAR studies |
| Carboxylic Acid Addition | Reduces dissociation rate constants | Increased binding affinity | Fragment growing approaches |
| Halogen Substitution | Enhances metabolic stability | Reduced off-target effects | Bioisosteric replacement |
| Heterocyclic Ring Fusion | Provides scaffold rigidity and selectivity | Improved druglike properties | Scaffold hopping strategies |
| Fragment Design Approach | Target Receptor Class | Fragment Contribution | Design Rationale | Expected Outcome |
|---|---|---|---|---|
| Pharmacophore-Based Fragment Growing | G-Protein Coupled Receptors | Provides essential hydrogen bonding | Maximize binding efficiency per heavy atom | High-affinity lead compounds |
| Structure-Based Fragment Optimization | Receptor Tyrosine Kinases | Establishes hydrophobic interactions | Exploit structure-activity relationships | Improved selectivity profiles |
| Fragment Merging Strategies | Ion Channels | Enables conformational constraint | Combine complementary binding interactions | Enhanced pharmacological activity |
| Scaffold Hopping from Fragment Hits | Nuclear Receptors | Facilitates membrane permeation | Maintain drug-like physicochemical properties | Reduced toxicity potential |
| Fragment Linking Approaches | Enzyme Active Sites | Provides stereochemical control | Enhance target specificity and selectivity | Optimized ADMET properties |
| Bioisosteric Fragment Replacement | Protein-Protein Interactions | Enables covalent target modification | Reduce off-target interactions | Novel mechanism of action |
| Fragment Decoration Strategies | Allosteric Binding Sites | Contributes to selectivity profile | Improve metabolic stability | Improved therapeutic index |
| Dynamic Combinatorial Libraries | Metabolic Enzymes | Optimizes pharmacokinetic properties | Optimize cellular permeability | Successful clinical translation |
Corrosive;Irritant